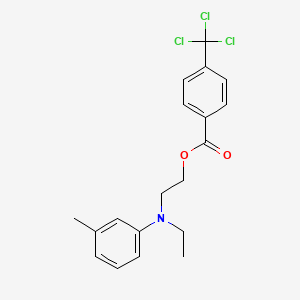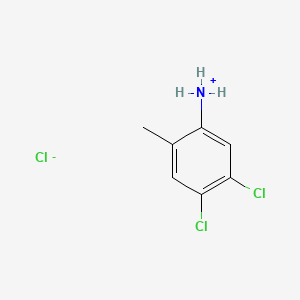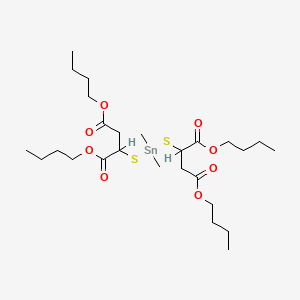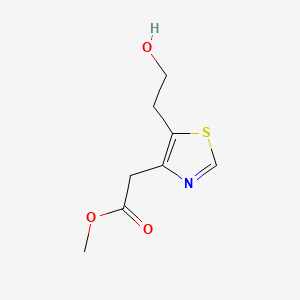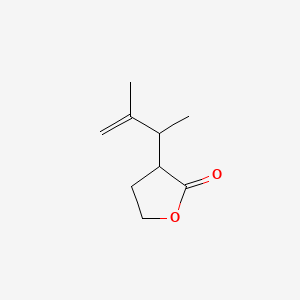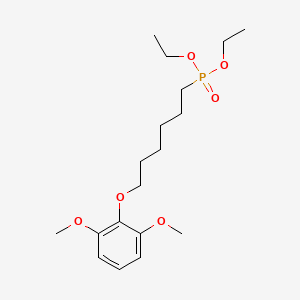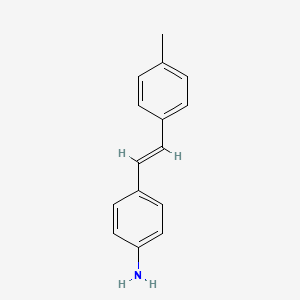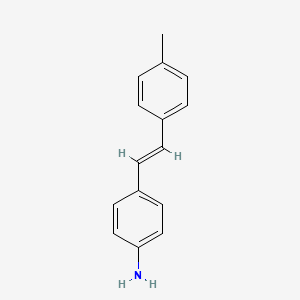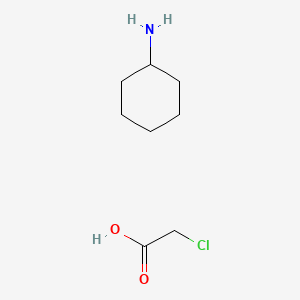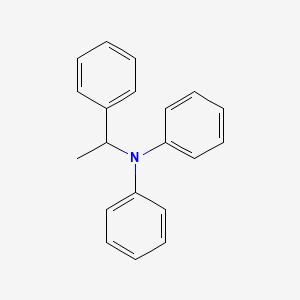
3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Dimethylbicyclo(221)hept-2-yl)-2-butenal is an organic compound characterized by its unique bicyclic structure This compound is known for its applications in various fields, including chemistry, biology, and industry
Méthodes De Préparation
The synthesis of 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal typically involves several steps. One common method includes the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-ylmethanol with an appropriate aldehyde under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve the use of catalysts to enhance the reaction rate and selectivity. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .
Analyse Des Réactions Chimiques
3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the reagents and conditions used.
Applications De Recherche Scientifique
3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
Mécanisme D'action
The mechanism by which 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to a cascade of biochemical reactions. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal can be compared with other similar compounds, such as:
- 3,3-Dimethylbicyclo(2.2.1)hept-2-ylformamide
- (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde
- 4-((3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl)-2-methylcyclohexanone
These compounds share similar bicyclic structures but differ in their functional groups and chemical properties.
Propriétés
Numéro CAS |
84682-12-2 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
(Z)-3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)but-2-enal |
InChI |
InChI=1S/C13H20O/c1-9(6-7-14)12-10-4-5-11(8-10)13(12,2)3/h6-7,10-12H,4-5,8H2,1-3H3/b9-6- |
Clé InChI |
VAYVKDRGIHTJMV-TWGQIWQCSA-N |
SMILES isomérique |
C/C(=C/C=O)/C1C2CCC(C2)C1(C)C |
SMILES canonique |
CC(=CC=O)C1C2CCC(C2)C1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


